molecular formula C12H17BrZn B14878509 3-N-HexylphenylZinc bromide

3-N-HexylphenylZinc bromide

Cat. No.: B14878509
M. Wt: 306.5 g/mol
InChI Key: LRXWEEYLBHRSGV-UHFFFAOYSA-M
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Description

3-N-HexylphenylZinc bromide: is an organozinc compound that features a zinc atom bonded to a bromine atom and a phenyl group substituted with a hexyl chain at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-N-HexylphenylZinc bromide typically involves the reaction of 3-N-Hexylphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

3-N-Hexylphenyl bromide+Zn3-N-HexylphenylZinc bromide\text{3-N-Hexylphenyl bromide} + \text{Zn} \rightarrow \text{this compound} 3-N-Hexylphenyl bromide+Zn→3-N-HexylphenylZinc bromide

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-N-HexylphenylZinc bromide undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can participate in reduction reactions to form hydrocarbons.

    Substitution: The zinc-bromine bond can be substituted with other nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like organolithium or organomagnesium compounds are employed.

Major Products Formed:

    Oxidation: Alcohols, ketones.

    Reduction: Alkanes, alkenes.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-N-HexylphenylZinc bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Industry: Utilized in the production of fine chemicals and materials science.

Mechanism of Action

The mechanism of action of 3-N-HexylphenylZinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical transformations. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by coordinating with nucleophiles or electrophiles. The molecular targets and pathways depend on the specific reaction and conditions used.

Comparison with Similar Compounds

  • PhenylZinc bromide
  • 3-N-HexylphenylMagnesium bromide
  • 3-N-HexylphenylLithium

Comparison:

  • PhenylZinc bromide: Lacks the hexyl substitution, making it less hydrophobic and potentially less reactive in certain transformations.
  • 3-N-HexylphenylMagnesium bromide: Similar reactivity but may have different solubility and stability profiles.
  • 3-N-HexylphenylLithium: Generally more reactive than the zinc analog, but also more sensitive to moisture and air.

3-N-HexylphenylZinc bromide is unique due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C12H17BrZn

Molecular Weight

306.5 g/mol

IUPAC Name

bromozinc(1+);hexylbenzene

InChI

InChI=1S/C12H17.BrH.Zn/c1-2-3-4-6-9-12-10-7-5-8-11-12;;/h5,7,10-11H,2-4,6,9H2,1H3;1H;/q-1;;+2/p-1

InChI Key

LRXWEEYLBHRSGV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC1=CC=C[C-]=C1.[Zn+]Br

Origin of Product

United States

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